molecular formula C18H22N4O2S B2509237 2-Methyl-3-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]quinoxaline CAS No. 2415561-91-8

2-Methyl-3-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]quinoxaline

Cat. No.: B2509237
CAS No.: 2415561-91-8
M. Wt: 358.46
InChI Key: QZNCQLYZSSZOTK-UHFFFAOYSA-N
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Description

2-Methyl-3-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]quinoxaline is a complex organic compound that features a quinoxaline core substituted with a thiomorpholine and morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]quinoxaline typically involves multi-step organic reactions. One common approach is the condensation of 2-methylquinoxaline with thiomorpholine-4-carbonyl chloride, followed by the introduction of a morpholine ring through nucleophilic substitution reactions. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine or thiomorpholine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce the corresponding amines or alcohols.

Scientific Research Applications

2-Methyl-3-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]quinoxaline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-3-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]quinoxaline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved could include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-[2-(morpholine-4-carbonyl)morpholin-4-yl]quinoxaline: Similar structure but lacks the thiomorpholine moiety.

    2-Methyl-3-[2-(piperidine-4-carbonyl)morpholin-4-yl]quinoxaline: Contains a piperidine ring instead of thiomorpholine.

Uniqueness

The presence of both thiomorpholine and morpholine moieties in 2-Methyl-3-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]quinoxaline makes it unique compared to its analogs. This dual functionality can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[4-(3-methylquinoxalin-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S/c1-13-17(20-15-5-3-2-4-14(15)19-13)22-6-9-24-16(12-22)18(23)21-7-10-25-11-8-21/h2-5,16H,6-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZNCQLYZSSZOTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1N3CCOC(C3)C(=O)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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